3-Fluoro-2-(2-fluorophenyl)isonicotinic acid
Description
3-Fluoro-2-(2-fluorophenyl)isonicotinic acid (CAS 924645-91-0) is a fluorinated derivative of isonicotinic acid, characterized by a fluorine atom at position 3 of the pyridine ring and a 2-fluorophenyl substituent at position 2. Its molecular formula is C₁₂H₈FNO₂ (molecular weight: 217.20). This compound is structurally tailored to enhance electronic and steric properties, making it valuable in pharmaceutical and materials science applications. The dual fluorine substituents modulate acidity, lipophilicity, and binding interactions, distinguishing it from simpler isonicotinic acid derivatives .
Properties
Molecular Formula |
C12H7F2NO2 |
|---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
3-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-9-4-2-1-3-7(9)11-10(14)8(12(16)17)5-6-15-11/h1-6H,(H,16,17) |
InChI Key |
RCIYDTBXYLFZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2F)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid typically involves multi-step reactions. One common method starts with the preparation of 2-fluoro-3-nitropyridine, which is then subjected to a series of reactions including reduction, halogenation, and coupling reactions. For instance, the Suzuki-Miyaura coupling reaction is often employed to introduce the fluorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2-fluorophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Fluoro-2-(2-fluorophenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-tuberculosis drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid (CAS 1267011-08-4)
- Structure : Features a hydroxyl group at position 2 and a 3-fluorophenyl group at position 4.
- Molecular Formula: C₁₂H₈FNO₃.
- Metabolism studies indicate hydroxylated derivatives are prone to oxidative degradation, whereas fluorine substituents in the target compound improve metabolic stability .
3-Fluoro-2-(trifluoromethyl)isonicotinic Acid (CAS 886510-09-4)
- Structure : Contains a trifluoromethyl (-CF₃) group at position 2 and fluorine at position 3.
- Molecular Formula: C₇H₃F₄NO₂.
- Key Differences :
3-Fluoro-2-methoxyisonicotinic Acid (CAS 1214362-24-9)
- Structure : Substituted with a methoxy (-OCH₃) group at position 2 and fluorine at position 3.
- Molecular Formula: C₇H₆FNO₃.
- Key Differences: The methoxy group is electron-donating, decreasing acidity (pKa ~3.2) compared to the target compound.
2-(3-Fluorophenyl)isonicotinic Acid (CAS 1214350-69-2)
- Structure : Lacks the fluorine at position 3 but retains a 3-fluorophenyl group at position 2.
- Molecular Formula: C₁₂H₈FNO₂.
- Reduced electron-withdrawing effects compared to the target compound result in weaker acidity (pKa ~3.0 vs. ~2.8) .
Physicochemical and Functional Properties
Table 1. Comparative Data for Selected Compounds
| Compound | Molecular Formula | Molecular Weight | Key Substituents | pKa (Carboxylic Acid) | LogP |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₈FNO₂ | 217.20 | 3-F, 2-(2-F-phenyl) | ~2.8 | 2.1 |
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